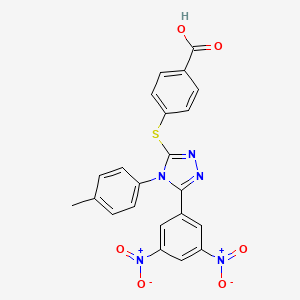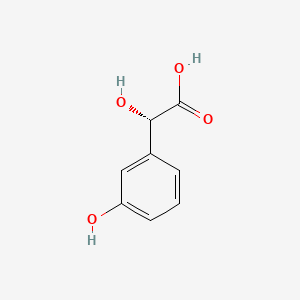
3-Hydroxymandelic acid, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymandelic acid, (+)-, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is a metabolite of phenylephrine, an α-receptor agonist, and is involved in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through the hydroxylation of mandelic acid. The reaction typically involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of 3-hydroxymandelic acid can be achieved through microbial fermentation. Engineered yeast strains, such as Saccharomyces cerevisiae, have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly .
化学反応の分析
Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted mandelic acid derivatives.
科学的研究の応用
3-Hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a metabolite in various biological pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
作用機序
The mechanism of action of 3-hydroxymandelic acid involves its role as a metabolite in the human body. It is produced from the metabolism of phenylephrine and is involved in various biochemical pathways. The compound acts as a Bronsted acid, donating a proton to acceptor molecules. It also exhibits weak antioxidant properties, which are attributed to its ability to donate electrons and neutralize free radicals .
類似化合物との比較
Mandelic acid: The parent compound, which lacks the hydroxyl group at the 3-position.
4-Hydroxy-3-methoxymandelic acid: A derivative with additional methoxy substitution.
3,4-Dihydroxymandelic acid: A derivative with an additional hydroxyl group at the 4-position
Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of phenylephrine and its involvement in various biochemical pathways further distinguish it from other similar compounds .
特性
CAS番号 |
17514-00-0 |
|---|---|
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 |
InChIキー |
OLSDAJRAVOVKLG-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O |
正規SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


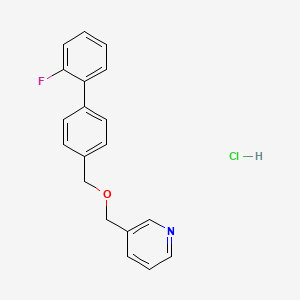

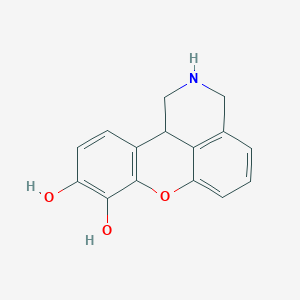
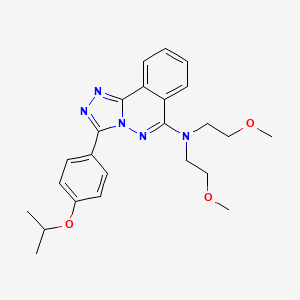
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
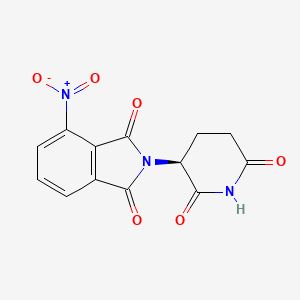
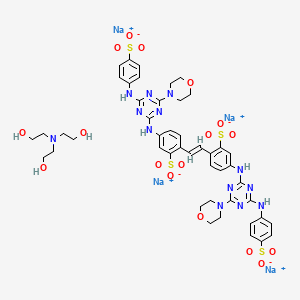
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
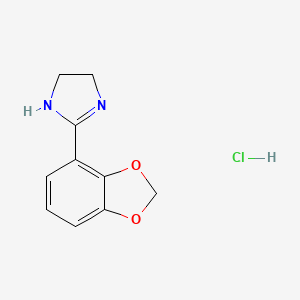
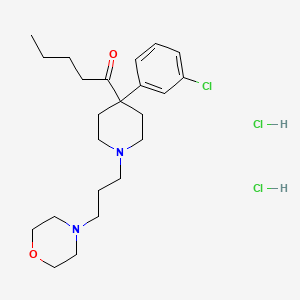
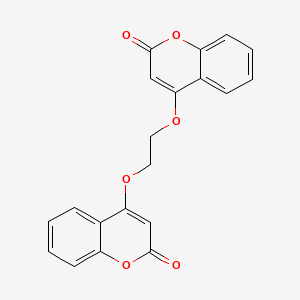
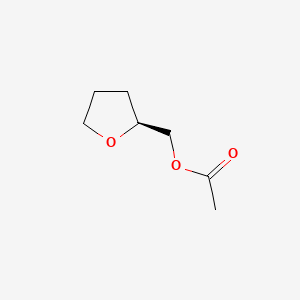
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
